L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt
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Overview
Description
L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt is a useful research compound. Its molecular formula is C6H9K6O15P3 and its molecular weight is 648.64. The purity is usually 95%.
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Scientific Research Applications
Role as a Second Messenger in Neutrophils : Bradford and Rubin (1986) found that myo-Inositol 1,4,5-trisphosphate is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C. It's involved in stimulating the release of calcium from sequestered stores in neutrophils, demonstrating its role as a second messenger in cellular signaling (Bradford & Rubin, 1986).
Involvement in Various Biological Functions : A review by Thomas, Mills, and Potter (2016) discussed the wide range of biological functions of inositol phosphates, particularly emphasizing the role of myo-inositol 1,4,5-trisphosphate in cell signaling. The review also highlighted the medical relevance of various inositol isomers, including their potential roles in neurodegenerative diseases and diabetes (Thomas, Mills, & Potter, 2016).
Phosphorylation Pathway in Dictyostelium : Stephens and Irvine (1990) reported the synthesis of myo-inositol hexakisphosphate (InsP6) in Dictyostelium through a series of ATP-dependent kinases. This pathway is independent of phosphatidylinositol metabolism and provides insight into the metabolic relationships of inositol phosphates, including myo-Inositol 1,4,5-trisphosphate (Stephens & Irvine, 1990).
Synthesis and Biological Activity : Reese and Ward (1987) described the synthesis of D-myo-inositol 1,4,5-trisphosphate and compared the biological activity of synthetic and naturally-isolated forms. Their work contributes to understanding the structural and functional aspects of this compound (Reese & Ward, 1987).
Interaction with Mineral Elements : Persson et al. (1998) studied the interaction of myo-Inositol hexaphosphate and its lower phosphate derivatives with mineral elements like Cu2+, Zn2+, and Cd2+. This research provides insights into the bioavailability of minerals in foods containing inositol phosphates (Persson, Türk, Nyman, & Sandberg, 1998).
Mechanism of Action
Target of Action
The primary target of L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt, also known as D-myo-Inositol, 3,5,6-tris(dihydrogen phosphate), hexapotassium salt (9CI), is the Inositol 1,4,5-trisphosphate receptor (IP3R) . This receptor is an intracellular channel that mediates the release of calcium from the endoplasmic reticulum .
Mode of Action
The compound acts as a second messenger that stimulates the discharge of calcium from the endoplasmic reticulum . It binds to the IP3R, leading to the opening of the calcium channels and an increase in intracellular calcium .
Biochemical Pathways
The compound is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . The increase in intracellular calcium triggered by the compound can affect various biochemical pathways, including those involved in muscle contraction, neurotransmitter release, and cell growth.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The result of the compound’s action is an increase in intracellular calcium . This can lead to various cellular responses, depending on the cell type and the specific calcium-dependent pathways that are activated.
Biochemical Analysis
Biochemical Properties
L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt is known for its role in mobilizing calcium ions from intracellular stores. It interacts with specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This interaction is mediated by inositol trisphosphate receptors (IP3Rs), which are a family of calcium channels. The binding of this compound to these receptors triggers a conformational change that opens the calcium channels, allowing calcium ions to flow into the cytoplasm .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It plays a pivotal role in cell signaling pathways, particularly those involving calcium signaling. The release of calcium ions into the cytoplasm can activate various downstream signaling pathways, influencing processes such as gene expression, cellular metabolism, and cell proliferation. For instance, in neurons, the increase in cytoplasmic calcium levels can lead to the activation of calcium-dependent kinases, which in turn regulate gene expression and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to inositol trisphosphate receptors on the endoplasmic reticulum. This binding induces a conformational change in the receptor, opening the calcium channels and allowing calcium ions to be released into the cytoplasm. The increase in cytoplasmic calcium levels can then activate various calcium-dependent enzymes and signaling pathways. Additionally, this compound can influence gene expression by activating transcription factors that are sensitive to changes in calcium levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of calcium signaling and gene expression [8][8].
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. At low doses, the compound can effectively mobilize calcium ions and activate downstream signaling pathways without causing significant adverse effects. At high doses, this compound can lead to excessive calcium release, which can be toxic to cells and tissues. Studies have shown that high doses of the compound can cause cell death and tissue damage in animal models .
Properties
IUPAC Name |
hexapotassium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPWCOAGWTTEN-PYBCBHMXSA-H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9K6O15P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.